REACTION_CXSMILES
|
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4]CCCCCCCC.[OH-].[Na+].[C:16](=[S:18])=[S:17].Br[CH:20]([CH3:24])[C:21]([OH:23])=[O:22]>[Br-].C([N+](CCC)(CCC)CCC)CC.O.CC(C)=O>[CH2:1]([S:13][C:16]([S:18][CH:20]([CH3:24])[C:21]([OH:23])=[O:22])=[S:17])[CH2:2][CH2:3][CH3:4] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CC)[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
ADDITION
|
Details
|
further diluted with water (150 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from ether/light petroleum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC(=S)SC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |